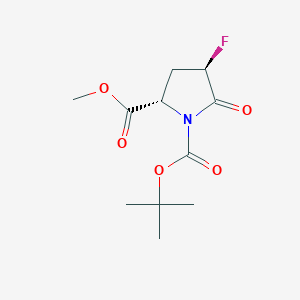

Boc-trans-4-fluoro-5-oxo-L-proline methyl ester

Description

Fundamental Structural Framework

The molecular architecture of Boc-trans-4-fluoro-5-oxo-L-proline methyl ester is characterized by several key structural elements that contribute to its unique chemical and biological properties. The compound features a pyrrolidine ring system that forms the core proline backbone, with specific substitutions that dramatically alter its conformational preferences and reactivity patterns. The presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position provides both synthetic utility and influences the overall molecular conformation through steric interactions.

The stereochemical designation of this compound as the trans-isomer refers specifically to the relative configuration of the fluorine atom at the 4-position and the oxo group at the 5-position within the pyrrolidine ring. This trans-configuration results from the complete inversion of configuration during the synthetic fluorination process, where morpholinosulfur trifluoride treatment of the corresponding hydroxyl precursor yields exclusively the trans-diastereomer. The stereochemical purity is critical for biological activity, as different diastereomers can exhibit vastly different binding affinities and pharmacological profiles.

The methyl ester functionality at the 2-position carboxylate provides additional synthetic flexibility and influences the compound's solubility characteristics and metabolic stability. Analysis of the molecular structure reveals that the fluorine atom occupies an axial position relative to the pyrrolidine ring, which significantly impacts the overall ring pucker and conformational dynamics. This positioning creates specific electrostatic interactions that stabilize particular conformational states and influence the compound's interaction with biological targets.

Stereochemical Analysis and Conformational Impact

Detailed stereochemical analysis reveals that the trans-configuration of this compound results in distinct conformational preferences compared to its cis-counterpart. Nuclear magnetic resonance spectroscopy studies demonstrate characteristic coupling patterns that confirm the stereochemical assignment, with specific proton-proton coupling constants providing definitive evidence for the trans-relationship between the fluorine and oxo substituents. The compound exhibits a specific optical rotation of +10° to +17° at 20°C and 589 nm when measured in chloroform solution, indicating its enantiopurity and stereochemical integrity.

The introduction of fluorine at the 4-position creates significant electronic effects that propagate throughout the molecular framework. The electronegative fluorine atom influences the electron density distribution within the pyrrolidine ring, affecting both the basicity of the nitrogen atom and the electrophilicity of the carbonyl groups. These electronic modifications translate into altered hydrogen bonding patterns and modified interactions with biological macromolecules, making this compound particularly valuable for structure-activity relationship studies.

Computational analysis using density functional theory calculations reveals that the fluorine substitution at the 4-position stabilizes specific ring conformations through a combination of electronic and steric effects. The trans-configuration allows for optimal positioning of the fluorine atom to minimize unfavorable steric interactions while maximizing beneficial electronic contributions. This results in a compound with well-defined conformational preferences that can be predictably modulated through further structural modifications.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6(12)8(13)14/h6-7H,5H2,1-4H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKBNRNCKCOQQN-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501115738 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268729-75-4 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268729-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S,4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501115738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Boc-trans-4-fluoro-5-oxo-L-proline methyl ester is a compound that has garnered significant interest in biochemical and pharmaceutical research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

This compound is characterized by the following structural features:

- Boc Group : A tert-butyloxycarbonyl protecting group that enhances stability.

- Fluorine Atom : Contributes to increased reactivity and bioactivity.

- Keto Group : Plays a crucial role in enzyme interactions.

These elements collectively facilitate the compound's role as a building block in peptide synthesis and its interactions with various biomolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Interactions : The compound interacts with proteases and peptidases, influencing their activity. Its fluorine atom enhances its ability to modulate enzyme functions, acting as either an inhibitor or activator depending on the specific enzyme involved.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting certain proteases implicated in cancer progression. The inhibition appears to be dose-dependent, indicating potential therapeutic applications in oncology.

- Antimicrobial Activity : Similar proline derivatives have shown efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties as well.

The mechanisms through which this compound exerts its biological effects include:

- Binding to Enzymes : The compound binds to specific sites on enzymes, altering their activity and thereby influencing metabolic pathways .

- Influencing Cell Signaling : It may affect cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Boc-cis-4-fluoro-L-proline methyl ester | Different stereochemistry | Limited biological activity |

| N-Boc-trans-4-methylproline | Methyl group instead of fluorine | Varies based on sterics |

| N-Boc-trans-3-fluoro-L-proline | Fluorine at different position | Different interaction profiles |

| N-Boc-cis-4-fluoro-L-proline | Cis configuration | Impacts stereochemistry and reactivity |

This table illustrates how the unique fluorination and carbonyl functionalities of this compound influence its chemical reactivity and potential applications in drug design.

Study on Enzyme Inhibition

A notable study demonstrated that this compound effectively inhibited specific proteases associated with cancer progression. The results indicated a dose-dependent relationship between the compound concentration and enzyme inhibition, underscoring its potential as a therapeutic agent in cancer treatment .

Conclusion and Future Directions

This compound represents a valuable compound in biochemical research with promising biological activities, particularly in enzyme modulation and potential therapeutic applications in cancer treatment. Future research should focus on elucidating its precise mechanisms of action, exploring its full range of biological activities, and assessing its efficacy in clinical settings.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a family of Boc-protected proline derivatives. Key analogues include:

Reactivity and Functional Group Interactions

- Fluorine Substitution: The 4-fluoro group in this compound introduces electronegativity, reducing electron density at the proline ring. This contrasts with the electron-withdrawing cyano group in N-Boc-trans-4-cyano-L-proline and the electron-donating hydroxy group in Boc-trans-3-hydroxy-L-proline .

- 5-Oxo Group: The 5-oxo moiety allows keto-enol tautomerism, which is absent in non-oxo analogues like N-Boc-trans-4-fluoro-L-proline methyl ester. This property may influence its role in metal chelation or as a hydrogen bond acceptor .

- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to carboxylic acid derivatives (e.g., Boc-trans-3-hydroxy-L-proline), facilitating membrane permeability in drug design .

Preparation Methods

Esterification and Protection

- The initial step involves esterification of (2S,4R)-N-Boc-4-hydroxy-L-proline to form the methyl or tert-butyl ester derivative.

- Esterification is typically carried out using reagents like O-tert-butyl-N,N-diisopropylisourea for tert-butyl esters or suitable methylating agents for methyl esters.

- The Boc group protects the amino function, and the ester protects the carboxyl group, both crucial for selective fluorination.

Inversion of Configuration for Trans Isomer

- To obtain the trans isomer, the 4-hydroxyl stereochemistry is inverted via a two-step process:

- Intramolecular Mitsunobu reaction converts the (2S,4R)-N-Boc-4-hydroxy-L-proline into a lactone intermediate.

- Hydrolysis of the lactone with lithium hydroxide yields (2S,4S)-N-Boc-4-hydroxy-L-proline.

- This approach is scalable and provides a high yield (~71% over two steps).

Fluorination Step

- The critical fluorination is achieved by deoxyfluorination using morpholinosulfur trifluoride (a mild and selective fluorinating agent).

- This reagent enables nucleophilic substitution of the 4-hydroxyl group with fluorine, yielding the 4-fluoroproline derivative with inversion of configuration.

- The bulky Boc and ester protecting groups prevent side reactions such as intramolecular participation of ester carbonyls, which can cause byproduct formation.

- The fluorination proceeds with high stereoselectivity, producing a single diastereomer (trans or cis as desired).

Deprotection

- Deprotection involves removal of the Boc group and hydrolysis of the ester.

- Mild acidic conditions (e.g., 2 M hydrochloric acid at room temperature) are employed to avoid harsh conditions that could degrade the fluorinated product.

- This single-step deprotection yields the target Boc-trans-4-fluoro-5-oxo-L-proline methyl ester in good yield (~64% for cis isomer, similar for trans).

Automation Compatibility

- The synthetic route is compatible with automated synthesis platforms, especially for radiofluorinated analogs.

- Automation improves reproducibility, reduces manual handling of hazardous intermediates, and enhances overall yield and purity.

Summary Table of Key Steps and Yields

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | O-tert-butyl-N,N-diisopropylisourea | Boc-protected tert-butyl ester (5) | 68 | Protects carboxyl group |

| Intramolecular Mitsunobu | Mitsunobu reagents | Lactone intermediate (8) | - | For inversion of 4-hydroxyl stereochemistry |

| Lactone Hydrolysis | LiOH, room temperature | (2S,4S)-N-Boc-4-hydroxy-L-proline (9) | 71 (2 steps) | Scalable method for trans isomer |

| Deoxyfluorination | Morpholinosulfur trifluoride | 4-Fluoroproline derivative (7 or 12) | 63 | High stereoselectivity, single diastereomer |

| Deprotection | 2 M HCl, room temperature | This compound | 64 | Mild conditions, single-step |

Research Findings and Insights

- The use of morpholinosulfur trifluoride is a key advancement, offering a mild, selective fluorination step that avoids harsh conditions and side reactions common with other fluorinating agents.

- The bulky Boc and ester protecting groups are crucial to prevent intramolecular side reactions during fluorination.

- The Mitsunobu reaction-based inversion strategy provides an efficient route to the trans isomer, overcoming challenges associated with direct fluorination of the cis precursor.

- Mild acidic deprotection avoids the need for harsh reagents like triflic acid or high temperatures, preserving product integrity and improving yield.

- The methodology supports automation, which is particularly important for preparing radiolabeled analogs used in positron emission tomography (PET) imaging.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-trans-4-fluoro-5-oxo-L-proline methyl ester with high enantiomeric purity?

- Methodological Answer : Synthesis requires precise control of stereochemistry at the 4-fluoro and 5-oxo positions. Use chiral auxiliaries or asymmetric catalysis, coupled with real-time monitoring via NMR to track fluorine incorporation. Purification via preparative HPLC with chiral columns ensures enantiomeric purity (>95% by HPLC, as per purity standards in reagent catalogs) .

Q. How should researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine NMR, NMR, and NMR for structural confirmation. Purity assessment via high-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% HLC purity, as in Kanto Reagents’ protocols) is critical. Mass spectrometry (HRMS) confirms molecular weight .

Q. What storage conditions are optimal for maintaining the stability of Boc-trans-4-fluoro-5-oxo-L-proline methyl ester?

- Methodological Answer : Store at 0–6°C in anhydrous conditions to prevent hydrolysis of the methyl ester or Boc group. Use argon/vacuum-sealed containers to avoid moisture ingress, as recommended for analogous proline derivatives .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the conformational dynamics of the proline ring in peptide synthesis?

- Methodological Answer : Perform comparative molecular dynamics (MD) simulations between fluorinated and non-fluorinated proline derivatives. Use X-ray crystallography or NOE-restrained NMR to analyze ring puckering. The electron-withdrawing fluorine may stabilize trans-amide bonds, altering peptide secondary structures .

Q. What experimental strategies resolve contradictions in reported reactivity of the 5-oxo group under basic vs. acidic conditions?

- Methodological Answer : Design pH-dependent kinetic studies with in situ IR monitoring to track carbonyl reactivity. For example, under basic conditions, the 5-oxo group may undergo undesired enolization, while acidic conditions could promote ester hydrolysis. Control experiments with Boc-protected analogs (e.g., Boc-L-aspartate 4-benzyl ester) provide benchmarks .

Q. How can researchers optimize the coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Use a Taguchi experimental design (e.g., L-9 orthogonal array) to test variables like activation reagents (HATU vs. DIC), solvent polarity, and reaction time. ANOVA analysis identifies dominant factors (e.g., catalyst concentration contributed 77.5% variance in esterification efficiency in analogous studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.